molecular formula C8H5BrFIO2 B3040045 Methyl 4-bromo-2-fluoro-5-iodobenzoate CAS No. 1509454-55-0

Methyl 4-bromo-2-fluoro-5-iodobenzoate

Cat. No.: B3040045
CAS No.: 1509454-55-0
M. Wt: 358.93
InChI Key: YXPVEGSJHNQEIT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-iodobenzoate: is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate ester structure. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-5-iodobenzoate typically involves the esterification of 4-bromo-2-fluoro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoate esters, while reduction reactions can produce different reduced derivatives .

Scientific Research Applications

Methyl 4-bromo-2-fluoro-5-iodobenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-5-iodobenzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and iodine atoms allows the compound to participate in various biochemical pathways. These interactions can lead to the modulation of biological activities and the formation of specific products .

Comparison with Similar Compounds

  • Methyl 2-bromo-4-iodobenzoate
  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 4-bromo-5-fluoro-2-iodobenzoate

Comparison: Methyl 4-bromo-2-fluoro-5-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzoate ester structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEGSJHNQEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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